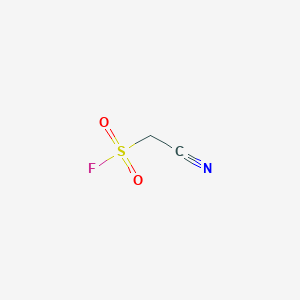

Cyanomethanesulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyanomethanesulfonyl fluoride is an organic compound characterized by the presence of a sulfonyl fluoride group attached to a cyanomethane moiety. This compound is known for its unique reactivity and stability, making it a valuable reagent in various chemical processes. It is often utilized in organic synthesis and has applications in both academic research and industrial settings.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cyanomethanesulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of cyanomethanesulfonyl chloride with a fluoride source. This reaction typically occurs under mild conditions and can be facilitated by the use of phase transfer catalysts. Another method involves the direct fluorination of cyanomethanesulfonyl chloride using reagents such as potassium fluoride or cesium fluoride in the presence of a suitable solvent like acetonitrile .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the use of hazardous reagents. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .

Análisis De Reacciones Químicas

Reductive Cyclization to Spirocyclic Sultams

Cyanomethanesulfonyl fluoride serves as a precursor for synthesizing spirocyclic β- and γ-sultams through a one-pot reductive cyclization process. The reaction sequence involves:

-

Sulfonyl chloride formation : Mesylation of β-cyanoalcohols (e.g., 4a–e) followed by sulfur incorporation via nucleophilic substitution with t-BuSH or KSAc.

-

Fluorination : Conversion of sulfonyl chlorides (8a–h) to sulfonyl fluorides (2a–h) using KHF2.

-

Cyclization : Intramolecular reductive cyclization using NaBH4 in THF/MeOH to yield spirocyclic sultams (1a–h).

| Sulfonyl Chloride | Sulfonyl Fluoride Yield (%) | Sultam Yield (%) |

|---|---|---|

| 8a (n=2) | 87 | 61 |

| 8b (n=3) | 89 | 71 |

| 8c (n=4) | 94 | 82 |

| 8d (n=5) | 94 | 78 |

The reaction tolerates diverse substituents, including ethers (e.g., 8e) and branched alkyl groups (e.g., 8f–h), with yields ranging from 71% to 84% for sultams .

Sulfur-Fluorine Exchange (SuFEx) Reactivity

This compound’s sulfonyl fluoride group enables SuFEx click chemistry:

-

Activation : Requires proton (H⁺) or silicon (R3Si⁺) assistance due to the high bond energy of S(VI)-F (~80–90 kcal/mol) .

-

Applications : Forms stable linkages with phenols or amines, though specific examples with this compound remain underexplored.

Nucleophilic Substitution

The electron-withdrawing cyano group enhances reactivity toward nucleophiles:

-

Chloride-to-fluoride exchange : Sulfonyl chlorides (e.g., 8a–h) react with KHF2 in acetonitrile at 60°C to yield sulfonyl fluorides .

-

Thiol/disulfide conversion : Recent methods use SHC5/KF to convert thiols/disulfides to sulfonyl fluorides, though cyanomethanesulfonyl derivatives were not explicitly tested .

Acid-Catalyzed Eliminations

In strongly acidic conditions, sulfonyl fluorides undergo elimination to form sulfenes (R2C=SO2). For this compound, this could generate cyano-substituted sulfenes, though experimental validation is needed .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Cyanomethanesulfonyl fluoride contains a sulfonyl fluoride group attached to a cyanomethane moiety, making it a versatile reagent in organic synthesis. Its mode of action primarily involves the inhibition of acetylcholinesterase, an enzyme crucial for neurotransmission. By binding to the active site of this enzyme, this compound disrupts the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft.

Key Characteristics

- Electrophilic Warhead : Acts as an electrophile, targeting nucleophilic sites on enzymes.

- Irreversible Inhibitor : Forms covalent bonds with active sites, permanently inhibiting enzyme function.

- Stability and Reactivity : Balances stability with reactivity, making it suitable for various applications.

Scientific Research Applications

This compound finds extensive use across multiple scientific disciplines:

Chemistry

- Organic Synthesis : Utilized as a reagent for synthesizing sulfonyl-containing compounds. It facilitates the formation of complex molecules through nucleophilic substitution reactions.

- Synthesis of Sultams : A significant application involves the one-pot intramolecular cyclization to produce spirocyclic β- and γ-sultams. This method demonstrates high efficiency (48–84% yield) and scalability (up to 30 g) .

| Reaction Type | Yield Range | Scale |

|---|---|---|

| Intramolecular Cyclization | 48–84% | Up to 30 g |

Biology

- Modification of Biomolecules : Employed in the selective modification of proteins and peptides. The ability to react with specific amino acid residues allows researchers to study protein function and interactions.

- Enzyme Inhibition Studies : Investigated as a potential therapeutic agent due to its inhibitory effects on key enzymes involved in various biochemical pathways.

Medicine

- Therapeutic Potential : Derivatives of this compound are being explored as enzyme inhibitors for treating diseases linked to dysregulated neurotransmission.

- Neurotoxicity Research : Studies have indicated that compounds affecting acetylcholinesterase can have implications in neurotoxicity and developmental health .

Case Study 1: Synthesis of Spirocyclic Compounds

A study demonstrated the synthesis of spirocyclic β- and γ-sultams from cyanoalkylsulfonyl fluorides using a one-pot cyclization method. This approach not only provided high yields but also introduced novel substitution patterns beneficial for drug discovery .

Case Study 2: Enzyme Inhibition

Research into the inhibition of acetylcholinesterase by this compound revealed its potential as an irreversible inhibitor, impacting cholinergic signaling pathways. This has significant implications for developing treatments for neurological disorders .

Mecanismo De Acción

The mechanism by which cyanomethanesulfonyl fluoride exerts its effects involves the formation of covalent bonds with target molecules. The sulfonyl fluoride group is highly electrophilic, allowing it to react with nucleophilic sites on proteins, enzymes, and other biomolecules. This covalent modification can inhibit enzyme activity or alter the function of the target molecule, making it a valuable tool in chemical biology and drug discovery .

Comparación Con Compuestos Similares

Methanesulfonyl Fluoride: Similar in structure but lacks the cyanomethane moiety.

Trifluoromethanesulfonyl Fluoride: Contains a trifluoromethyl group instead of a cyanomethane group.

Benzenesulfonyl Fluoride: Features a benzene ring in place of the cyanomethane group

Uniqueness: Cyanomethanesulfonyl fluoride is unique due to its combination of the sulfonyl fluoride group with a cyanomethane moiety. This structure imparts distinct reactivity and stability, making it particularly useful in selective covalent modifications and as a building block in organic synthesis .

Actividad Biológica

Cyanomethanesulfonyl fluoride (CMSF) is a sulfonyl fluoride compound that has garnered attention in chemical biology due to its unique reactivity and potential applications in enzyme inhibition and protein modification. This article explores the biological activity of CMSF, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound is characterized by its electrophilic sulfonyl group, which allows it to react with nucleophilic sites on proteins, particularly serine residues. This property makes it a valuable tool in studying protein function and interactions. The reactivity of CMSF can be attributed to the presence of the fluorine atom, which enhances electrophilicity compared to other sulfonyl compounds.

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂H₄FNO₂S |

| Molecular Weight | 139.12 g/mol |

| Solubility | Soluble in organic solvents |

| Reactivity | Electrophilic (targets serine residues) |

Enzyme Inhibition

CMSF has been shown to inhibit various serine hydrolases, which play critical roles in metabolic pathways. The inhibition occurs through covalent modification of the active site serine residue, leading to a decrease in enzyme activity. This mechanism has been utilized in research to investigate the function of specific enzymes and their roles in cellular processes.

Case Study: Inhibition of Fatty Acid Amide Hydrolase (FAAH)

In a notable study, CMSF was employed as a selective inhibitor of FAAH, an enzyme involved in the degradation of endocannabinoids. The inhibition of FAAH by CMSF resulted in increased levels of endocannabinoids, which have implications for pain management and neuroprotection. The study reported an IC50 value of approximately 5 nM for CMSF against FAAH, highlighting its potency as an inhibitor .

Toxicological Profile

While CMSF exhibits significant biological activity, its toxicity profile is also a critical consideration. Sulfonyl fluorides are known to exhibit varying degrees of toxicity depending on their structure and concentration.

Table 2: Toxicity Data for Sulfonyl Fluorides

| Compound | LD50 (mg/kg) | Target Organ/System |

|---|---|---|

| This compound | TBD | Nervous System |

| Other sulfonyl fluorides | Varies (10-200 mg/kg) | Liver, Kidney |

Research Findings

Recent research has focused on the broader implications of sulfonyl fluorides like CMSF in chemical biology. Studies indicate that these compounds can serve as effective probes for mapping enzyme active sites and understanding protein interactions at a molecular level .

Neurotoxic Effects

Some studies have raised concerns regarding the neurotoxic potential of fluoride compounds, including those containing sulfonyl groups. For instance, high concentrations have been linked to neurodevelopmental issues in animal models . However, the specific effects of CMSF on neurodevelopment require further investigation.

Propiedades

IUPAC Name |

cyanomethanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2FNO2S/c3-7(5,6)2-1-4/h2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDJRRPZQOZAHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.